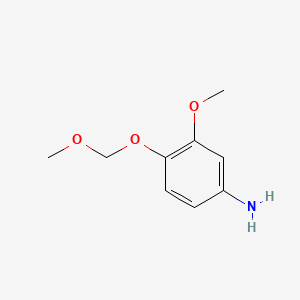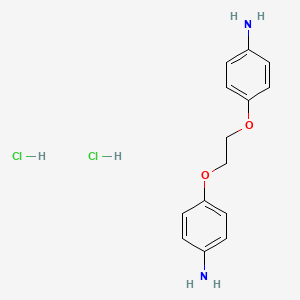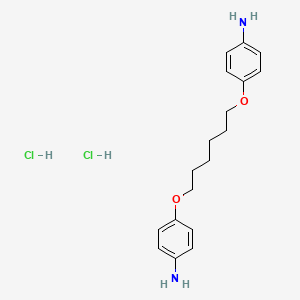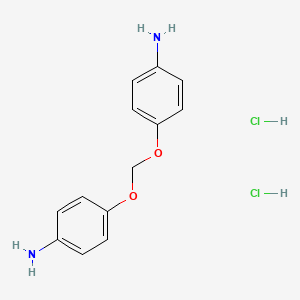
alpha-Boswelliasäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Boswellic acid is an orally active pentacyclic triterpenoid compound that can be extracted from frankincense . It is a biologically active constituent of Boswellia serrata, known for its anti-inflammatory activity . It is a major component of the resin of Boswellia serrata, making up about 30% of the resin .
Synthesis Analysis
Boswellic acids, including alpha-Boswellic acid, are a series of pentacyclic terpenoid molecules produced by plants in the genus Boswellia . They appear in the resin of the plant that exudes them . The boswellic acids are organic acids, consisting of a pentacyclic triterpene, a carboxyl group, and at least one other functional group .Molecular Structure Analysis
Alpha-Boswellic acid has a molecular formula of C30H48O3 . It consists of a pentacyclic triterpene, a carboxyl group, and an additional hydroxyl group . The molecular weight is 456.700 Da .Chemical Reactions Analysis
Boswellic acids, including alpha-Boswellic acid, are non-volatile and too large to come over in the steam distillation process . The essential oil is composed mainly of the much lighter monoterpene and sesquiterpene molecules with small amounts of diterpenoid components being the upper limit in terms of molecular weight .Physical And Chemical Properties Analysis
Alpha-Boswellic acid has a density of 1.1±0.1 g/cm3, a boiling point of 552.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.4 mmHg at 25°C . It has a molar refractivity of 133.6±0.4 cm3 and a polar surface area of 58 Å2 .Wissenschaftliche Forschungsanwendungen
Analytischer Standard in der Chromatographie
Alpha-Boswelliasäure dient als analytischer Referenzstandard in der Hochleistungsflüssigkeitschromatographie mit Tandem-Massenspektrometrie-Detektion (HPLC-MS/MS) zur Quantifizierung von Analyten in Oleogum-Harzen verschiedener Boswellia-Arten .
Krebsbehandlung und -prävention
Die Forschung hat gezeigt, dass this compound, insbesondere ihr Derivat AKBA, vielversprechend als Regulator bei der Prävention und Behandlung von Darmkrebs ist, indem es auf wichtige Mediatoren zielt, die an der Entstehung von Krebs beteiligt sind .
Entzündungshemmende und immunmodulatorische Wirkungen
Es wurde berichtet, dass this compound verschiedene Entzündungswege moduliert, was sie zu einem potenziellen Therapeutikum für Krankheiten mit einer entzündlichen Komponente macht .
Entwicklung und Validierung von HPLC-Methoden
Es wird bei der Methodenentwicklung und -validierung für die Quantifizierung von Boswelliasäuren in Boswellia-Harzproben verwendet, was die Clusterbildung verschiedener Probenarten unterstützt .
Anti-atopische Dermatitis-Effekte
Studien haben die Auswirkungen von this compound auf atopische Dermatitis-ähnliche Symptome bei Mäusen untersucht und zeigen Potenzial als alternative Behandlungsoption .
Wirkmechanismus
Target of Action
Alpha-Boswellic Acid (α-BA), a pentacyclic triterpene molecule, is known to interact with several molecular targets, including enzymes, growth factors, kinases, transcription factors, and receptors . Specifically, it directly binds, competitively interacts, and reversibly inhibits cathepsin G (catG) at submicromolar IC 50 ranges .
Mode of Action
The interaction of α-BA with its targets leads to various changes at the molecular level. For instance, it has been shown to activate caspases, upregulate Bax expression, downregulate nuclear factor-kappa B (NF-kB), and stimulate poly (ADP)-ribose polymerase (PARP) cleavage . These interactions are primarily responsible for its cytotoxic and antitumor effects .
Biochemical Pathways
Alpha-Boswellic Acid affects several biochemical pathways. It modulates the formation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress . This modulation alters transcription and epigenetic factors, affecting signal transduction . Furthermore, α-BA plays a role in the nuclear factor erythroid-2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) anti-oxidative pathway .
Result of Action
The action of α-BA results in various molecular and cellular effects. It has demonstrated cytotoxic action against cancer cells, proving its effectiveness in the prevention and treatment of various cancers . It also reduces injuries associated with the administration of ethanol, decreases gastric juice acidity, and increases the level of nitric oxide (NO) and prostaglandins E2 (PGE-2) .
Action Environment
The action, efficacy, and stability of α-BA can be influenced by various environmental factors. For instance, the presence of ethanol can induce gastric injury, against which α-BA has shown protective effects . .
Safety and Hazards
Zukünftige Richtungen
Nanoparticle formation represents an important approach to improve the valuable therapeutic effects of boswellic acids . Novel drug delivery systems enhance the biological effects and pharmacokinetics properties of boswellic acids . Therefore, nanoparticle formation represents an important approach to improve the valuable therapeutic effects of boswellic acids .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of alpha-Boswellic acid can be achieved through the oxidation of beta-boswellic acid. The oxidation can be carried out using a strong oxidizing agent such as chromium trioxide or potassium permanganate. The reaction can be carried out in a solvent such as dichloromethane or acetic acid. The product can be purified through recrystallization or column chromatography.", "Starting Materials": ["beta-boswellic acid", "chromium trioxide or potassium permanganate", "dichloromethane or acetic acid"], "Reaction": ["Dissolve beta-boswellic acid in dichloromethane or acetic acid", "Add a strong oxidizing agent such as chromium trioxide or potassium permanganate to the solution", "Stir the mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with a suitable organic solvent such as ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the product under reduced pressure", "Purify the product through recrystallization or column chromatography"] } | |
CAS-Nummer |
471-66-9 |
Molekularformel |
C30H48O3 |
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
(6aR,6bS,8aR,12aR)-3-hydroxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-15-26(3)16-17-28(5)19(20(26)18-25)8-9-21-27(4)12-11-23(31)30(7,24(32)33)22(27)10-13-29(21,28)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21?,22?,23?,26+,27?,28+,29+,30?/m0/s1 |
InChI-Schlüssel |
BZXULBWGROURAF-SLLOXPBESA-N |
Isomerische SMILES |
C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)[C@@H]1CC(CC2)(C)C)C |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Boswellic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



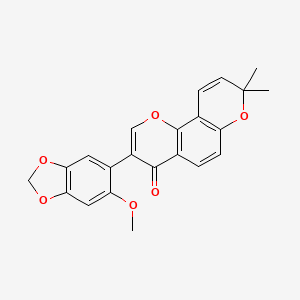
![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B1667390.png)
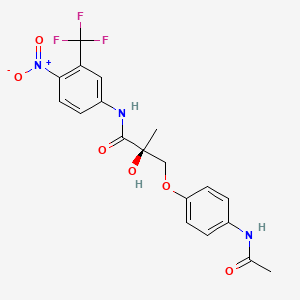
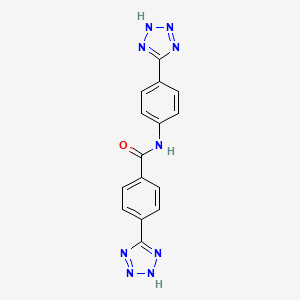

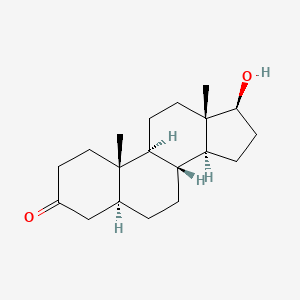

![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)


